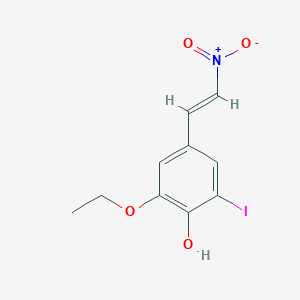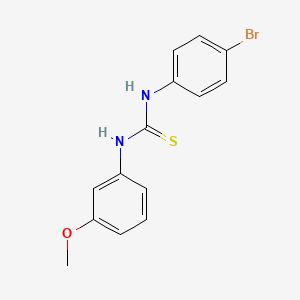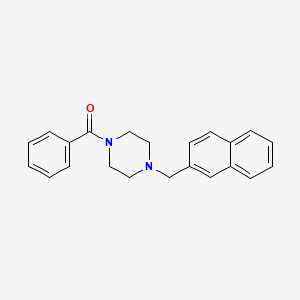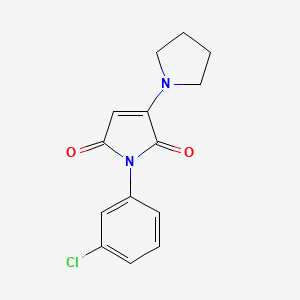
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide, also known as CHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHA belongs to a class of compounds known as acrylamides, which have been shown to possess a wide range of biological activities. In
科学研究应用
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to possess a wide range of biological activities, making it a promising candidate for therapeutic applications. One of the most significant applications of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is its potential as an anticancer agent. Studies have shown that 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is impaired in cancer cells.
作用机制
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Inhibition of histone deacetylases leads to the upregulation of genes involved in cell death and the downregulation of genes involved in cell survival.
Biochemical and Physiological Effects
2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to possess antioxidant and anti-inflammatory properties. It has been shown to reduce the levels of reactive oxygen species (ROS) and to inhibit the production of pro-inflammatory cytokines. 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has also been shown to regulate glucose metabolism and to improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
One of the advantages of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is its low toxicity, which makes it a safe compound for use in laboratory experiments. 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is also stable under physiological conditions, making it a suitable candidate for in vivo studies. However, one of the limitations of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide. One potential direction is the development of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the potential of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide as a treatment for neurodegenerative diseases such as Alzheimer's disease. 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to possess neuroprotective properties and to improve cognitive function in animal models of Alzheimer's disease. Finally, the potential of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide as a treatment for metabolic disorders such as diabetes and obesity should be further explored.
Conclusion
In conclusion, 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is a promising compound with a wide range of biological activities. Its potential as an anticancer agent, as well as its antioxidant and anti-inflammatory properties, make it a promising candidate for therapeutic applications. Further research is needed to fully understand the mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide and to explore its potential as a treatment for various diseases.
合成方法
The synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde and 4-isopropylphenylacetonitrile with acryloyl chloride in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain pure 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide. The synthesis of 2-cyano-N-(4-hydroxyphenyl)-3-(4-isopropylphenyl)acrylamide is a straightforward process and can be accomplished in a few steps with high yield.
属性
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(2)15-5-3-14(4-6-15)11-16(12-20)19(23)21-17-7-9-18(22)10-8-17/h3-11,13,22H,1-2H3,(H,21,23)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERQZZQLDDCIAU-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

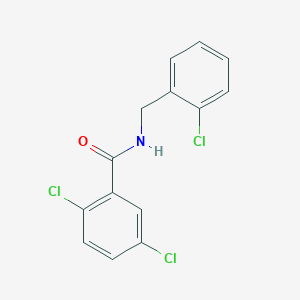
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cycloheptylacetamide](/img/structure/B5766774.png)

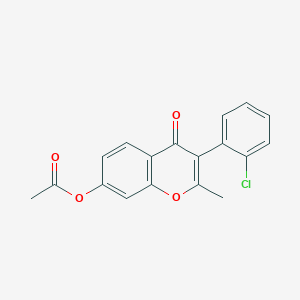
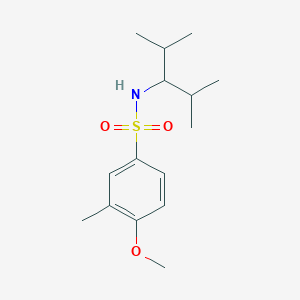
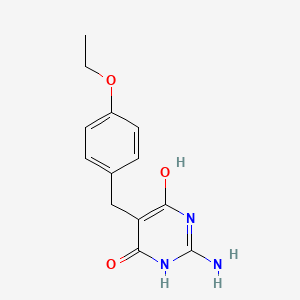
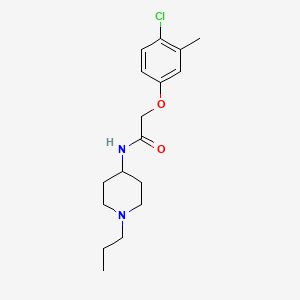
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
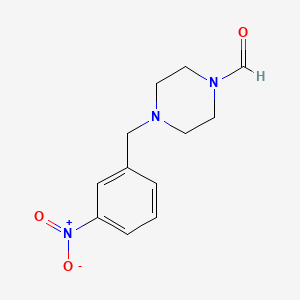
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)
